Aprepitant Impurity B Enantiomer Hydrochloride is a chemical compound related to Aprepitant, a well-known antiemetic drug used primarily for the prevention of chemotherapy-induced nausea and vomiting. This impurity, classified under the broader category of aprepitant-related compounds, is significant in pharmaceutical contexts, particularly in quality control and synthesis processes. The chemical structure of Aprepitant Impurity B Enantiomer Hydrochloride is represented by the molecular formula and has a molecular weight of approximately 527.49 g/mol .
The synthesis of Aprepitant Impurity B Enantiomer Hydrochloride involves several steps that utilize various organic chemistry techniques. Notably, the synthesis process includes:
These methods ensure high yields and purity of the enantiomer through careful control of reaction conditions such as temperature and solvent choice.
The molecular structure of Aprepitant Impurity B Enantiomer Hydrochloride can be described as having multiple functional groups, including a morpholine ring and trifluoromethyl groups, which contribute to its pharmacological properties. The presence of these groups influences both its chemical behavior and its interactions with biological targets.
The compound's stereochemistry is essential for its activity, as different enantiomers can exhibit significantly different biological effects.
Aprepitant Impurity B Enantiomer Hydrochloride participates in several chemical reactions typical for compounds with similar structures:
These reactions are critical for developing derivatives with improved efficacy or reduced side effects in pharmaceutical applications.
Aprepitant Impurity B Enantiomer Hydrochloride functions primarily as a neurokinin-1 receptor antagonist. The mechanism of action involves:
This mechanism underpins its use as an antiemetic agent, showcasing how structural modifications can lead to significant changes in pharmacological activity.
Aprepitant Impurity B Enantiomer Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Aprepitant Impurity B Enantiomer Hydrochloride finds applications primarily in:
These applications highlight the importance of understanding impurities in drug development processes, ensuring safety and efficacy in therapeutic contexts.
Aprepitant Impurity B Enantiomer HCl is defined by the IUPAC name:(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride [3] [5]. This nomenclature precisely defines its stereochemistry at three chiral centers:
This impurity is the stereochemical enantiomer of the non-isolated Aprepitant Impurity B (HCl salt), differing in the spatial orientation of substituents at these chiral centers. Its designation as the "B Enantiomer" underscores its role as a distinct stereoisomeric impurity arising during Aprepitant synthesis or degradation [1] [3].
The compound’s chemical identity is further characterized by:
This CAS number is unique to the specific enantiomeric hydrochloride salt form and distinguishes it from other Aprepitant impurities or stereoisomers. The molecular weight accounts for the hydrochloride counterion, critical for quantitative analysis in pharmaceutical matrices [4] [5].
Aprepitant Impurity B Enantiomer HCl and the parent drug Aprepitant (Emend®) share a core morpholine backbone but exhibit critical structural differences:
Table 1: Structural Comparison with Aprepitant
Feature | Aprepitant (Parent Drug) | Aprepitant Impurity B Enantiomer HCl |
---|---|---|
Chemical Structure | Complex triazolone-substituted morpholine | Simplified benzyl-morpholine derivative |
Key Functional Groups | -1,2,4-triazol-3-one ring-Methylpiperazine | -Benzyl group-Chiral ethoxy side chain |
Molecular Formula | C₂₃H₂₁F₇N₄O₃ | C₂₇H₂₄F₇NO₂·HCl |
Molecular Weight | 534.43 g/mol | 563.95 g/mol |
Chiral Centers | 3 (all S,R configured in drug) | 3 (specifically 2R,3S,1'R configured) |
This impurity lacks the triazolone ring and methylpiperazine moiety essential for Aprepitant’s neurokinin-1 (NK1) receptor antagonism. Instead, it retains the bis(trifluoromethyl)phenyl ethoxy group and fluorophenyl ring, suggesting it originates from an intermediate or degradation product of Aprepitant’s synthetic pathway [1] [8].
While detailed X-ray crystallographic data for Aprepitant Impurity B Enantiomer HCl is not publicly disclosed in the search results, its hydrochloride salt form implies ionic solid-state packing. Suppliers emphasize rigorous solid-state characterization during quality control, including:
The hydrochloride salt’s crystalline nature is crucial for purification, handling, and analytical reference standard applications. The absence of solvate or polymorph reports in available data suggests this impurity exhibits limited solid-form diversity under standard conditions [4] [6].
Regulatory-compliant characterization of this impurity requires multi-technique spectroscopic profiling:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Characteristic ¹H NMR Chemical Shifts
Proton Site | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Morpholine H-2 | ~4.30 | dd |
Morpholine H-3 | ~3.85 | m |
-O-CH(CH₃)-Ar | ~4.75 | q |
-O-CH(CH₃)-Ar (methyl) | ~1.50 | d |
4-Fluorophenyl aromatic protons | 7.20–7.40 | m |
Benzyl CH₂ | ~3.65, ~3.45 | dd |
¹³C NMR confirms the presence of key carbon types, notably the quaternary carbons of the -CF₃ groups (δ ~125 ppm, q, J = 280 Hz) and the morpholine carbons (δ 60–75 ppm). The stereospecific configuration is verifiable via NOESY/ROESY correlations, such as between H-2 and the ethoxy methyl group [4] [7].
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0